2,2,2-Trifluoroethyl 2-[(furan-2-ylmethyl)carbamoyl]pyrrolidine-1-carboxylate
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Overview
Description
2,2,2-Trifluoroethyl 2-[(furan-2-ylmethyl)carbamoyl]pyrrolidine-1-carboxylate is a synthetic organic compound with the molecular formula C13H15F3N2O4 and a molecular weight of 320.27 g/mol . This compound is characterized by the presence of a trifluoroethyl group, a furan ring, and a pyrrolidine ring, making it a unique and versatile molecule in various chemical and biological applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2,2-Trifluoroethyl 2-[(furan-2-ylmethyl)carbamoyl]pyrrolidine-1-carboxylate typically involves the reaction of 2,2,2-trifluoroethylamine with furan-2-carboxylic acid, followed by the formation of the pyrrolidine ring through cyclization reactions . The reaction conditions often include the use of organic solvents such as dichloromethane or tetrahydrofuran, and catalysts like triethylamine or N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and automated reaction monitoring can be employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
2,2,2-Trifluoroethyl 2-[(furan-2-ylmethyl)carbamoyl]pyrrolidine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.
Reduction: The compound can be reduced to form the corresponding alcohols or amines.
Substitution: The trifluoroethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium azide for substitution reactions . Reaction conditions typically involve controlled temperatures, inert atmospheres, and specific solvents to ensure the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring can yield furan-2,3-dione derivatives, while reduction can produce alcohols or amines .
Scientific Research Applications
2,2,2-Trifluoroethyl 2-[(furan-2-ylmethyl)carbamoyl]pyrrolidine-1-carboxylate has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2,2,2-Trifluoroethyl 2-[(furan-2-ylmethyl)carbamoyl]pyrrolidine-1-carboxylate involves its interaction with specific molecular targets and pathways. The trifluoroethyl group can enhance the compound’s lipophilicity and metabolic stability, allowing it to effectively interact with biological membranes and enzymes . The furan ring may participate in π-π interactions with aromatic residues in proteins, while the pyrrolidine ring can form hydrogen bonds with active site residues .
Comparison with Similar Compounds
Similar Compounds
2,2,2-Trifluoroethylamine: A simpler analog with similar trifluoroethyl functionality.
2,2,2-Trifluoroethanol: Another related compound with a trifluoroethyl group but different reactivity and applications.
Furan-2-carboxylic acid: Shares the furan ring structure but lacks the trifluoroethyl and pyrrolidine components.
Uniqueness
2,2,2-Trifluoroethyl 2-[(furan-2-ylmethyl)carbamoyl]pyrrolidine-1-carboxylate is unique due to its combination of trifluoroethyl, furan, and pyrrolidine moieties, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
2,2,2-trifluoroethyl 2-(furan-2-ylmethylcarbamoyl)pyrrolidine-1-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15F3N2O4/c14-13(15,16)8-22-12(20)18-5-1-4-10(18)11(19)17-7-9-3-2-6-21-9/h2-3,6,10H,1,4-5,7-8H2,(H,17,19) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PQKSOBBFJRNPPZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N(C1)C(=O)OCC(F)(F)F)C(=O)NCC2=CC=CO2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15F3N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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